1h-Thiopyrano[3,4-d]pyrimidine
Description
Properties
CAS No. |
36338-64-4 |
|---|---|
Molecular Formula |
C7H6N2S |
Molecular Weight |
150.20 g/mol |
IUPAC Name |
1H-thiopyrano[3,4-d]pyrimidine |
InChI |
InChI=1S/C7H6N2S/c1-2-10-4-7-6(1)3-8-5-9-7/h1-5H,(H,8,9) |
InChI Key |
QLFMLSDEWNVVQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C2C1=CN=CN2 |
Origin of Product |
United States |
Scientific Research Applications
1H-Thiopyrano[3,4-d]pyrimidine is a heterocyclic compound with a thiopyran ring fused to a pyrimidine moiety, which gives it distinct chemical properties and potential applications in various fields.
Potential Applications
1H-Thiopyrano[3,4-d]pyrimidine and its derivatives have shown significant biological activities, making them potential therapeutic agents. This compound's unique properties may lend themselves to applications in organic electronics or photonics and agricultural chemistry.
Material Science The unique properties of this compound may lend themselves to applications in organic electronics or photonics.
Biological Applications Studies have indicated that this compound and its derivatives have potential as therapeutic agents:
- Antitumor activity has been observed in some newly synthesized thiopyrano[2,3-d]pyrimidine compounds .
- One novel thiopyrano[4,3-d]pyrimidine derivative bearing an indole-hydrazone was synthesized and found to exhibit moderate cytotoxicity and inhibitory activity against H460 cell lines and mTOR kinase . Further modification and SAR studies based on thiopyrano[4,3-d]pyrimidine derivatives are ongoing .
- Pyridothiopyranopyrimidine derivatives have demonstrated high potencies in VEGFR-2 KDR inhibition, as well as antiproliferative effects on human tumor cell lines . Investigation of 2-anilino-substituted compounds revealed multiple kinase targets that may account for the potent antiproliferative effect produced by these pyridothiopyranopyrimidine derivatives .
Comparison with Similar Compounds Several compounds share structural similarities with this compound:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| Pyrido[2,3-d]pyrimidine | Pyridine fused with pyrimidine | Antiviral and anticancer activity |
| Dihydrofuro[3,4-d]pyrimidine | Fused furo-pyrimidine | Potent against HIV-1 |
| Pyridothiopyrano[4,3-d]pyrimidine | Pyridine fused with thiopyran | Inhibits kinase activity |
| Thiopyranoquinoline | Quinoline fused with thiopyran | Potential antibacterial properties |
The incorporation of sulfur within the thiopyran ring in 1H-thiopyrano[3,4-d]pyrimidine differentiates it from other compounds, influencing its chemical reactivity and biological interactions.
Reactivity The reactivity of this compound is influenced by its electron-rich nitrogen atoms and the sulfur atom in the thiopyran ring. Common reactions include:
- Electrophilic substitution
- Nucleophilic addition
- Cycloaddition
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Differences
The following table summarizes key structural distinctions between 1H-thiopyrano[3,4-d]pyrimidine and related fused pyrimidine derivatives:
| Compound Class | Fused Ring System | Heteroatoms | Aromaticity | Key Substituents |
|---|---|---|---|---|
| This compound | Thiopyran + Pyrimidine | S, N | Non-aromatic | Varied (hypothetical) |
| Pyrazolo[3,4-d]pyrimidine | Pyrazole + Pyrimidine | N | Aromatic | 4-Amino, mono/dialkylamino |
| Thieno[2,3-d]pyrimidine | Thiophene + Pyrimidine | S, N | Aromatic | Thione group (C=S) |
| Furopyrano[2,3-d]pyrimidine | Furan + Pyran + Pyrimidine | O, N | Non-aromatic | Hydroxyl, ketone groups |
- Thiopyrano vs. Pyrazolo: The thiopyrano system’s six-membered sulfur-containing ring introduces greater conformational flexibility compared to the rigid, aromatic pyrazolo analogs. This may influence binding affinity in biological targets .
- Thiopyrano vs. Thieno: While both contain sulfur, the thieno system’s five-membered thiophene ring is aromatic, enhancing stability and π-π stacking interactions. The thiopyrano variant’s non-aromatic structure may reduce metabolic stability but improve solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
